molecular formula C34H58S6 B6334766 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) CAS No. 960256-58-0

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate)

Cat. No.: B6334766
CAS No.: 960256-58-0
M. Wt: 659.2 g/mol
InChI Key: RSJPMZRDOGFQEH-UHFFFAOYSA-N
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Description

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is a chemical compound with the molecular formula C₃₄H₅₈S₆ and a molecular weight of 659.21 g/mol . It is known for its unique structure, which includes a phenylene group linked to two methylene groups, each connected to a didodecyl bis(carbonotrithioate) moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) typically involves the reaction of 1,4-phenylenedimethanol with dodecyl trithiocarbonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired product quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biological systems and as a probe for biochemical reactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) involves its interaction with molecular targets through its trithiocarbonate groups. These groups can undergo redox reactions, making the compound useful in various chemical processes. The phenylene group provides structural stability, while the methylene linkers allow for flexibility in molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is unique due to its combination of phenylene, methylene, and didodecyl trithiocarbonate groups. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJPMZRDOGFQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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